molecular formula C30H48O6 B1631142 16-Oxoalisol A CAS No. 124515-98-6

16-Oxoalisol A

Cat. No.: B1631142
CAS No.: 124515-98-6
M. Wt: 504.7 g/mol
InChI Key: CUDQRGCYJUHPER-KXVAGGRESA-N
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Description

The compound you mentioned is also known as 16-Oxoalisol A . It has a unique molecular structure .


Molecular Structure Analysis

The IUPAC name of the compound is (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,4,5,6,7,8,9,10,11,12,14,15-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 504.71 .

Scientific Research Applications

Structural Analysis and Synthesis

One area of research involves the structural analysis and synthesis of compounds similar to the one mentioned. For instance, studies have been conducted on compounds isolated from traditional herbal medicines, such as Periploca sepium Bunge, showing their structural conformations and potential for forming hydrogen bonds in crystal structures (Yu-wei Zhang et al., 2012). Another study focused on the structural analysis of androsterone derivatives, highlighting the typical steroid shape and the differences in their extra E ring conformations (G. Djigoué et al., 2012).

Potential Biological Activities

Research on derivatives of the given compound has also explored their potential biological activities. For example, the synthesis and evaluation of various cycloalkana[d]xanthones have been studied for their potential biological applications, indicating the diversity in chemical synthesis approaches for related compounds (R. Letcher et al., 1998).

Environmental and Photovoltaic Applications

Another interesting area of application is in environmental chemistry and photovoltaic properties. Some derivatives of the compound have been investigated for their mutagenic activity and potential in organic solar cells, showing how structural variations can impact photovoltaic performance (M. Shi et al., 2012).

Mechanism of Action

Target of Action

16-Oxoalisol A is a triterpene found in Rhizoma Alismatis, a commonly used traditional Chinese medicine It’s known that rhizoma alismatis can be used for the research of urinary tract diseases , suggesting that this compound may interact with targets related to these conditions.

Mode of Action

It’s known that the compound has potential anti-tumor and anti-inflammatory activities , which suggests that it may interact with its targets to modulate cell growth and inflammatory responses

Biochemical Pathways

Given its potential anti-tumor and anti-inflammatory activities , it’s plausible that the compound may influence pathways related to cell proliferation, apoptosis, and inflammation. More detailed studies are required to confirm this.

Result of Action

This compound has been shown to have potential anti-tumor and anti-inflammatory effects . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell growth and reduce inflammation.

Safety and Hazards

The compound has the following hazard statements: H315; H319; H335. The precautionary statements are P261; P305+351+338; P302+352 .

Biochemical Analysis

Biochemical Properties

16-Oxoalisol A plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolic pathways of lipids and carbohydrates, modulating their activity and thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been shown to inhibit certain enzymes involved in lipid metabolism, thereby reducing the synthesis of lipids. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression. The stability and activity of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, this compound can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. This compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and affecting the overall metabolic flux. For example, this compound can inhibit enzymes involved in lipid synthesis, leading to reduced lipid accumulation in cells. Additionally, this compound can influence the levels of various metabolites, thereby altering the metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its localization within cells can influence its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can influence its ability to modulate cellular functions and metabolic pathways .

Properties

IUPAC Name

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQRGCYJUHPER-KXVAGGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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